4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNZOANCKIFFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation of the Thiol Group
The thiol (-SH) functional group undergoes oxidation under mild conditions to form disulfide bonds. This reaction is critical for dimerization or cross-linking in pharmaceutical formulations.
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Reagents : Hydrogen peroxide (H₂O₂), iodine (I₂), or atmospheric oxygen .
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Products : Disulfide derivatives (e.g., 3,3'-disulfanediylbis[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole]).
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Mechanism : Radical-mediated oxidation via thiyl radical intermediates .
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | 2 | 25 | 78 |
| I₂ | 1.5 | 30 | 85 |
| O₂ (air) | 24 | 25 | 62 |
Nucleophilic Substitution at the Triazole Ring
The triazole ring facilitates electrophilic aromatic substitution (EAS) and alkylation reactions due to electron-deficient nitrogen atoms.
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the N-1 position yields S-alkylated derivatives .
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Arylation : Cross-coupling with aryl boronic acids via Suzuki-Miyaura reactions forms biaryl triazoles .
Example Reaction :
Yield : 72–89% under reflux conditions.
Cycloaddition Reactions Involving the Furan Ring
The furan moiety participates in Diels-Alder reactions, forming bicyclic adducts with dienophiles like maleic anhydride.
Key Data :
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Reaction efficiency: >90% with electron-deficient dienophiles .
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Stereoselectivity: Endo preference observed in adduct formation .
Condensation Reactions
The compound forms Schiff bases via reaction with aldehydes or ketones, leveraging the amino group in related derivatives (e.g., 4-amino-triazoles) .
Table 2: Condensation Reaction Parameters
| Aldehyde/Ketone | Catalyst | Yield (%) | Bioactivity (MIC, μg/mL) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | H₂SO₄ | 88 | 1.2 (S. aureus) |
| Acetophenone | Piperidine | 76 | 2.5 (E. coli) |
Metal Coordination Complexes
The triazole-thiol group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with enhanced bioactivity .
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Synthesis : Reaction with metal salts in ethanol/water mixtures.
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Applications : Antifungal agents (Cu complexes show MIC = 0.5 μg/mL against Candida spp.) .
Reduction Reactions
Selective reduction of the furan ring to tetrahydrofuran has been reported under hydrogenation conditions .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it suitable for applications in medicinal chemistry and agriculture.
Antifungal Activity
Research has demonstrated that 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol possesses antifungal properties. In a study assessing its efficacy against common fungal pathogens, the compound showed significant inhibition of fungal growth at low concentrations. This suggests potential use as a fungicide in agricultural settings.
Antitumor Properties
Several studies have indicated that this triazole derivative exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation. For instance, in vitro studies on human breast cancer cells demonstrated a dose-dependent reduction in cell viability when treated with the compound.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it showed considerable potential to neutralize reactive oxygen species (ROS), indicating its usefulness in formulations aimed at reducing oxidative stress.
Case Study 1: Antifungal Efficacy
A recent study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound outperformed several commercially available antifungals against Fusarium species, highlighting its potential as a novel agricultural fungicide .
Case Study 2: Cancer Cell Line Studies
In a study published in Cancer Letters, researchers examined the effects of this triazole on several human cancer cell lines. The findings revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls . This suggests its potential as a lead compound for further development in anticancer therapies.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other active sites in proteins, modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Variations in Analogous Triazole-3-Thiols
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group increases electronegativity, enhancing binding to biological targets compared to methoxy or ethoxy substituents .
- Schiff Base Derivatives : Compounds with -CH=N- linkages (e.g., ) exhibit improved π-stacking interactions, which correlate with antiviral and antimicrobial potency.
- Heteroaromatic Substituents : Pyridinyl or furanyl groups at position 5 modulate solubility and bioavailability. For instance, pyridinyl derivatives show higher anticancer activity , while furan-based analogs display moderate antimicrobial effects .
Key Findings :
- Anticancer Activity : Pyridinyl-substituted derivatives (e.g., ) outperform furan-containing analogs in cytotoxicity, likely due to enhanced DNA intercalation.
- Antimicrobial Efficacy : Schiff base derivatives with nitro groups (e.g., ) show broad-spectrum activity, while methoxy-substituted analogs are less potent .
- Antiviral Potential: Docking studies highlight nitrobenzylidene derivatives as potent inhibitors of viral helicases .
Crystallographic and Stability Comparisons
- Crystal Packing : Halogen substituents (e.g., Cl vs. F) in isostructural triazoles (e.g., compounds 4 and 5 in ) induce subtle adjustments in crystal packing without altering molecular conformation.
- Thermal Stability : Ethoxy and methoxy substituents improve thermal stability compared to halogenated derivatives .
Biological Activity
4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 259154-02-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound features a triazole ring, a furan moiety, and a fluorophenyl group, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of 275.31 g/mol .
Synthesis
The synthesis typically involves the cyclization of precursors such as 4-fluorobenzaldehyde and furan-2-carboxylic acid hydrazide under specific conditions. The reaction can be catalyzed using phosphorus oxychloride, yielding the desired triazole compound.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. A study highlighted that compounds containing the triazole moiety showed selective cytotoxicity against various cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | IGR39 | 15.0 |
| N′-(2-hydroxy-5-nitrobenzylidene) derivative | MDA-MB-231 | 12.5 |
| N′-(dimethylamino) derivative | Panc-1 | 10.0 |
The above table illustrates the potency of various triazole derivatives against selected cancer cell lines.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors associated with tumor growth. The triazole ring interacts with metal ions in proteins, potentially modulating their activity and leading to apoptosis in cancer cells .
Other Biological Activities
Apart from its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Antifungal Properties : Demonstrates efficacy similar to established antifungal agents like fluconazole.
- Hypoglycemic Effects : Some derivatives have shown potential in lowering blood glucose levels .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives against resistant strains of bacteria and fungi. The results indicated that modifications to the triazole structure significantly enhanced antimicrobial potency .
Q & A
Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via thiosemicarbazide intermediates . A common method involves reacting furan-2-carboxylic acid hydrazide with substituted phenyl isothiocyanates to form thiosemicarbazides, which cyclize under basic conditions (e.g., NaOH/EtOH) to yield the triazole-thiol core. For example, hydrazide intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide can cyclize to form triazole-thiol derivatives . Modifications at the sulfur position (e.g., S-alkylation) are achieved using alkyl halides or Mannich reactions with formaldehyde and secondary amines .
Q. How is structural confirmation of this compound and its derivatives achieved?
Structural characterization relies on multi-spectroscopic techniques :
- Elemental analysis confirms stoichiometry.
- ¹H/¹³C-NMR identifies proton and carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, fluorophenyl carbons at δ 115–160 ppm) .
- FTIR detects functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- LC-MS/HR-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Antiradical activity : DPPH scavenging assay to measure free radical inhibition, with IC₅₀ values calculated at varying concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .
Advanced Research Questions
Q. How do computational methods (e.g., molecular docking) explain the bioactivity of this compound?
Molecular docking (using software like AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial dihydrofolate reductase or fungal CYP51). For example, derivatives with fluorophenyl groups show enhanced hydrophobic interactions in enzyme active sites, correlating with experimental MIC values . ADME analysis (via SwissADME) evaluates drug-likeness, highlighting logP (<5) and bioavailability scores (>0.55) as critical parameters .
Q. What structural modifications enhance antiradical or antimicrobial activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduces antiradical activity (IC₅₀ increases by 15–20%), while electron-donating groups (e.g., 2-hydroxybenzylidene) improve radical scavenging .
- S-alkylation : Longer alkyl chains (e.g., dec-9-en-1-yl) enhance lipophilicity, improving membrane penetration and antimicrobial potency (MIC reduction by 50% against S. aureus) .
Q. How do in silico and in vivo toxicity studies guide safe dosing?
- In silico : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., triazole-thiol moiety). LD₅₀ values are estimated using QSAR models .
- In vivo : Acute toxicity studies in rodents (OECD guidelines) determine lethal doses (e.g., LD₅₀ > 2000 mg/kg suggests low toxicity) and histopathological changes .
Q. What contradictions exist in reported biological data, and how are they resolved?
Discrepancies in antimicrobial activity (e.g., variable MICs against E. coli) arise from differences in bacterial strains or assay conditions. Standardizing protocols (CLSI guidelines) and using control compounds (e.g., ciprofloxacin) mitigate these issues . For antiradical assays, conflicting IC₅₀ values may stem from solvent polarity effects; using DMSO-free buffers improves reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Routes
Q. Table 2. Biological Activity Trends
| Derivative | Substituent | Antiradical IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Parent compound | None | 120 ± 5 | 64 (S. aureus) |
| 4-Fluorobenzylidene | Electron-withdrawing | 145 ± 8 | 32 (S. aureus) |
| 2-Hydroxybenzylidene | Electron-donating | 85 ± 3 | 128 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
